molecular formula C8H4BrClO B11791447 4-Bromo-6-chlorobenzofuran

4-Bromo-6-chlorobenzofuran

Cat. No.: B11791447
M. Wt: 231.47 g/mol
InChI Key: HSRHFVIIJNLHCD-UHFFFAOYSA-N
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Description

4-Bromo-6-chlorobenzofuran is a heterocyclic organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-chlorobenzofuran typically involves the bromination and chlorination of benzofuran derivatives. One common method is the halogenation of benzofuran using bromine and chlorine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum chloride to facilitate the halogenation process.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-chlorobenzofuran undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents such as sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Substitution: Sodium methoxide in methanol, reflux conditions.

    Oxidation: Potassium permanganate in acetone, room temperature.

    Reduction: Lithium aluminum hydride in ether, under inert atmosphere.

Major Products:

    Substitution: Formation of various substituted benzofuran derivatives.

    Oxidation: Formation of benzofuran quinones.

    Reduction: Formation of reduced benzofuran derivatives.

Scientific Research Applications

4-Bromo-6-chlorobenzofuran has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-6-chlorobenzofuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-Bromo-6-chlorobenzofuran can be compared with other benzofuran derivatives such as:

  • 4-Bromo-7-chlorobenzofuran
  • 5-Bromo-6-chlorobenzofuran
  • 4-Bromo-6-fluorobenzofuran

Uniqueness: The unique combination of bromine and chlorine substituents at specific positions on the benzofuran ring imparts distinct chemical and biological properties to this compound. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H4BrClO

Molecular Weight

231.47 g/mol

IUPAC Name

4-bromo-6-chloro-1-benzofuran

InChI

InChI=1S/C8H4BrClO/c9-7-3-5(10)4-8-6(7)1-2-11-8/h1-4H

InChI Key

HSRHFVIIJNLHCD-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=C1C(=CC(=C2)Cl)Br

Origin of Product

United States

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